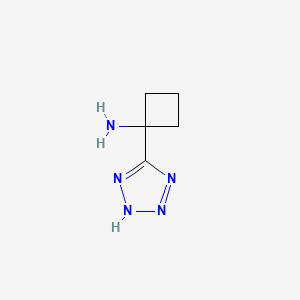

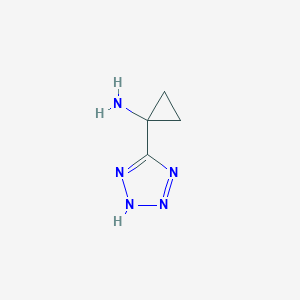

1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine

Vue d'ensemble

Description

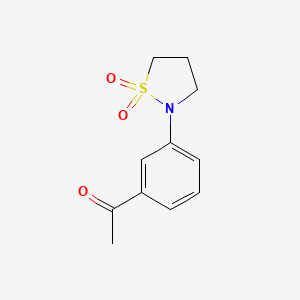

“1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine” is a compound that contains a cyclobutane ring, which is a type of cycloalkane, and a tetrazole group . Tetrazoles are a class of synthetic organic compounds that are known for their energetic properties and wide range of applications . They are often used in pharmaceuticals due to their bioisosteric relationship with carboxylic acids .

Synthesis Analysis

The synthesis of tetrazole compounds can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 .

Molecular Structure Analysis

The molecular structure of “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine” can be represented by the InChI code: 1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H . This indicates that the compound has a cyclobutane ring attached to a tetrazole group.

Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions. For instance, the reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .

Physical And Chemical Properties Analysis

The compound “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” has a molecular weight of 212.08 . It is a powder at room temperature .

Applications De Recherche Scientifique

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

Tetrazole derivatives, including 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine, have been extensively studied for their potential biological and pharmacological applications . They are known for their antibacterial, antifungal, antiviral, and anti-inflammatory properties. This compound could be pivotal in synthesizing new therapeutic agents that target a range of diseases.

Agriculture: Development of Agrochemicals

In agriculture, tetrazole derivatives are explored for their use in developing novel agrochemicals . Their potential applications include pesticides and fertilizers, where they can contribute to the stability and effectiveness of these products.

Material Science: Creation of Advanced Materials

The unique chemical structure of tetrazoles makes them suitable for creating advanced materials. They can act as lipophilic spacers and nitrogen-containing heterocyclic ligands, which are valuable in the development of new materials with specific properties for industrial applications .

Environmental Science: Pollution Mitigation

Tetrazole derivatives are being researched for their role in environmental science, particularly in pollution mitigation strategies. They could be used to develop compounds that help in the breakdown or absorption of pollutants, contributing to cleaner air and water .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, compounds like 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine are valuable for studying enzyme inhibition. They can serve as molecular probes or inhibitors in understanding enzyme mechanisms, which is crucial for drug development .

Pharmacology: Drug Design and Discovery

The tetrazole moiety is a common feature in many pharmacologically active compounds. It can mimic the carboxylate ion, making it a useful bioisostere in drug design. This compound could be instrumental in the discovery of new drugs with improved efficacy and reduced side effects .

Mécanisme D'action

Target of Action

Tetrazoles, which are a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are often involved in receptor-ligand interactions .

Mode of Action

The tetrazole component of the compound has both electron-donating and electron-withdrawing properties . This dual property allows the tetrazole to interact with various biological targets. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that all energetic salts exhibit good thermal stabilities with decomposition temperatures ranging from 171 to 270 °c . This suggests that the compound may be stable under a variety of environmental conditions.

Safety and Hazards

The compound “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Tetrazoles and their derivatives have a wide range of applications, particularly in the field of medicinal chemistry. They are often used as bioisosteres for carboxylic acids in drug design . Therefore, future research could focus on exploring the potential of “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine” and similar compounds in pharmaceutical applications.

Propriétés

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c6-5(2-1-3-5)4-7-9-10-8-4/h1-3,6H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEANTQAPNHFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)

![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)

![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)